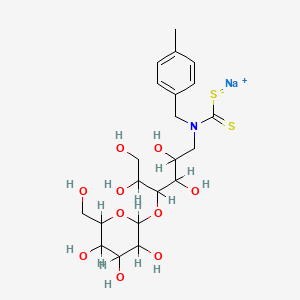
D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a dithiocarboxy group and a galactopyranosyl moiety, making it a subject of interest in both synthetic chemistry and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt typically involves multiple steps. The process begins with the preparation of the dithiocarboxy intermediate, followed by its reaction with 4-methylphenylmethylamine. The final step involves the conjugation of the resulting compound with D-glucitol and D-galactopyranosyl under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common in verifying the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiocarboxy group to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiocarboxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt involves its interaction with specific molecular targets and pathways. The dithiocarboxy group is known to interact with thiol-containing enzymes, potentially inhibiting their activity. The galactopyranosyl moiety may facilitate the compound’s uptake by cells, allowing it to exert its effects intracellularly .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
D-Glucitol, 1-deoxy-1-(methylamino)-: A simpler analog with a methylamino group instead of the dithiocarboxy group.
D-Glucitol, 1-deoxy-1-(benzylamino)-: Contains a benzylamino group, offering different chemical properties and reactivity.
D-Glucitol, 1-deoxy-1-(octylamino)-: Features an octylamino group, making it more hydrophobic and altering its biological activity.
Uniqueness
What sets D-Glucitol, 1-deoxy-1-((dithiocarboxy)((4-methylphenyl)methyl)amino)-4-O-beta-D-galactopyranosyl-, monosodium salt apart is its combination of the dithiocarboxy group and the galactopyranosyl moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
133562-61-5 |
|---|---|
Molecular Formula |
C21H32NNaO10S2 |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
sodium;N-[(4-methylphenyl)methyl]-N-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]carbamodithioate |
InChI |
InChI=1S/C21H33NO10S2.Na/c1-10-2-4-11(5-3-10)6-22(21(33)34)7-12(25)15(27)19(13(26)8-23)32-20-18(30)17(29)16(28)14(9-24)31-20;/h2-5,12-20,23-30H,6-9H2,1H3,(H,33,34);/q;+1/p-1 |
InChI Key |
XGMAVMGFXICSCU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(=S)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















